Head-to-Head Procaspase-3 Activation Potency: PAC-1 vs. WF-210 Derivative
In a direct head-to-head in vitro comparison, PAC-1 demonstrated a 2.2-fold lower potency for procaspase-3 activation compared to its derivative WF-210. This lower EC50 value for WF-210 (0.95 μM) indicates it is more potent at the molecular target, but this must be balanced against its distinct selectivity and toxicity profile [1].
| Evidence Dimension | Procaspase-3 Activation Potency (EC50) |
|---|---|
| Target Compound Data | 2.08 μM |
| Comparator Or Baseline | WF-210: 0.95 μM |
| Quantified Difference | WF-210 is 2.2-fold more potent (lower EC50) |
| Conditions | In vitro biochemical activation assay |
Why This Matters
This quantifies the baseline potency of PAC-1, a critical benchmark for researchers developing or evaluating next-generation procaspase-3 activators.
- [1] Wang F, Wang L, Zhao Y, Li Y, Ping G, Li S, Chen L, Nie Z, Wu C, Gong P. A novel small-molecule activator of procaspase-3 induces apoptosis in cancer cells and reduces tumor growth in human breast, liver and gallbladder cancer xenografts. Mol Oncol. 2014 Dec;8(8):1640-52. View Source
